molecular formula C11H8N2O5S B563566 Thiazolylmethyl-4-nitrophenylcarbonate-13C3 CAS No. 1189969-30-9

Thiazolylmethyl-4-nitrophenylcarbonate-13C3

Cat. No.: B563566
CAS No.: 1189969-30-9
M. Wt: 283.231
InChI Key: FTEKBGGQRNJIPQ-VZQINMRGSA-N
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Description

Thiazolylmethyl-4-nitrophenylcarbonate-13C3 is a labeled compound used primarily in scientific research. It is a derivative of thiazole and nitrophenyl carbonate, with three carbon-13 isotopes incorporated into its structure. This compound is often utilized in proteomics research and as an intermediate in the synthesis of other complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiazolylmethyl-4-nitrophenylcarbonate-13C3 typically involves the reaction of thiazolylmethyl alcohol with 4-nitrophenyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like tetrahydrofuran at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters and purification steps to achieve the desired isotopic labeling and chemical purity .

Chemical Reactions Analysis

Types of Reactions

Thiazolylmethyl-4-nitrophenylcarbonate-13C3 undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The carbonate group can be substituted with nucleophiles such as amines or alcohols

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydride

Major Products Formed

    Oxidation: Formation of nitrophenyl derivatives.

    Reduction: Formation of aminophenyl derivatives.

    Substitution: Formation of carbamate or carbonate derivatives

Scientific Research Applications

Thiazolylmethyl-4-nitrophenylcarbonate-13C3 is widely used in various fields of scientific research:

    Chemistry: As a labeled intermediate in the synthesis of complex organic molecules.

    Biology: In proteomics research to study protein interactions and functions.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of labeled compounds for research and development

Mechanism of Action

The mechanism of action of Thiazolylmethyl-4-nitrophenylcarbonate-13C3 involves its role as an intermediate in chemical reactions. It acts by facilitating the transfer of the thiazolylmethyl and nitrophenyl groups to target molecules, thereby modifying their chemical structure and properties. The incorporation of carbon-13 isotopes allows for detailed tracking and analysis of these modifications using techniques like nuclear magnetic resonance (NMR) spectroscopy .

Comparison with Similar Compounds

Similar Compounds

    Thiazolylmethyl-4-nitrophenylcarbonate: The non-labeled version of the compound.

    Thiazolylmethyl-4-nitrophenylcarbamate: A related compound with a carbamate group instead of a carbonate group.

    Thiazolylmethyl-4-aminophenylcarbonate: A derivative with an amino group instead of a nitro group

Uniqueness

Thiazolylmethyl-4-nitrophenylcarbonate-13C3 is unique due to its isotopic labeling with carbon-13, which makes it particularly valuable for research applications that require precise tracking and analysis of molecular interactions and transformations .

Properties

IUPAC Name

(4-nitrophenyl) (4,5-13C2)1,3-thiazol-5-yl(113C)methyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O5S/c14-11(17-6-10-5-12-7-19-10)18-9-3-1-8(2-4-9)13(15)16/h1-5,7H,6H2/i5+1,6+1,10+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTEKBGGQRNJIPQ-VZQINMRGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)OCC2=CN=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)O[13CH2][13C]2=[13CH]N=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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